molecular formula C7H7BrZn B8575694 4-Methylphenylzinc bromide

4-Methylphenylzinc bromide

Cat. No.: B8575694
M. Wt: 236.4 g/mol
InChI Key: GZZSCDXHMMWVQS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzyl bromide (CAS 104-81-4, molecular formula C₈H₉Br) is an aryl alkyl bromide widely used as a reagent in organic synthesis, particularly in alkylation and nucleophilic substitution reactions. It is a colorless to pale yellow liquid with a molecular weight of 185.06 g/mol and a density of 1.379 g/mL at 25°C . Its primary applications include:

  • Laboratory chemical synthesis: Key intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
  • Material science: Used in modifying polymer backbones and synthesizing functionalized aromatic compounds.
  • Cross-coupling reactions: Serves as an electrophilic partner in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings when converted to the corresponding boronic acid).

Safety data indicate that it is corrosive, requiring handling in well-ventilated environments with appropriate personal protective equipment .

Properties

Molecular Formula

C7H7BrZn

Molecular Weight

236.4 g/mol

IUPAC Name

bromozinc(1+);methylbenzene

InChI

InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

GZZSCDXHMMWVQS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

Chemical Reactions Analysis

Negishi Coupling Reactions

4-Methylphenylzinc bromide is a versatile reagent in Negishi coupling , a palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds with aryl halides.

Mechanism

The reaction proceeds via oxidative addition of the aryl halide to the catalyst (e.g., Pd(0) or Ni(0)), followed by transmetallation with the organozinc reagent. This transfers the aryl group from zinc to the catalyst, which then undergoes reductive elimination to form the coupled product .

Key Reactions and Conditions

  • Catalysts: Palladium complexes (e.g., Pd[P(Ph)₃]₄) or nickel catalysts.

  • Ligands: SPhos or similar phosphine ligands are often critical for reaction efficiency .

  • Electrophiles: Aryl halides (e.g., bromides, iodides).

  • Conditions: Typically performed in THF at room temperature or slightly elevated temperatures .

Example Reaction:
4-Methylphenylzinc bromide+Ar-XAr-aryl bond formation\text{this compound} + \text{Ar-X} \rightarrow \text{Ar-aryl bond formation}
Yields: Up to 85% in some cases, depending on substrate and catalyst .

Suzuki-Miyaura Coupling

While this compound is more commonly associated with Negishi coupling, structurally similar organozinc bromides (e.g., 3-chloro-4-methylphenylzinc bromide) participate in Suzuki-Miyaura coupling to form biaryl compounds. This suggests potential for analogous reactivity in this compound, particularly with aryl halides.

Mechanism

The organozinc reagent acts as a nucleophile, transferring its aryl group to a palladium-catalyzed intermediate derived from an aryl halide and boronic acid.

Key Factors:

  • Catalysts: Palladium catalysts (e.g., Pd[PPh₃]₂Cl₂).

  • Conditions: Often requires a base (e.g., K₂CO₃) and polar aprotic solvents.

Reactions with Sulfonium Salts

Nickel-catalyzed arylations of sulfonium salts using organozinc reagents, including 4-methylphenylzinc derivatives, have been reported . For example:
Trialkylsulfonium salt+4-Methylphenylzinc bromideArylated product\text{Trialkylsulfonium salt} + \text{this compound} \rightarrow \text{Arylated product}
Conditions: Nickel catalysts (e.g., Ni(cod)₂), THF solvent, room temperature .

Yields: Moderate to high (e.g., 41–63% in some cases) .

Mechanistic Insights

The reactivity of this compound stems from its nucleophilic zinc atom , which facilitates transfer of the aryl group to electrophiles. Key mechanistic steps include:

  • Oxidative Addition: Electrophile (e.g., aryl bromide) coordinates to the catalyst.

  • Transmetallation: The organozinc reagent transfers its aryl group to the catalyst.

  • Reductive Elimination: The catalyst releases the coupled product .

Role of Ligands:
Phosphine ligands (e.g., SPhos) enhance reaction efficiency by stabilizing catalyst intermediates .

Comparison of Coupling Reactions

Reaction Type Catalyst Electrophile Conditions Yield Range
NegishiPd or NiAryl halidesTHF, inert atmosphereModerate–high
Suzuki-MiyauraPdAryl halides + boronic acidsBase, polar aproticModerate–high
Sulfonium Salt ArylationNiSulfonium saltsTHF, room temperatureModerate

Research Findings and Trends

  • Catalyst Optimization: Pd(0) catalysts with ligands like SPhos are critical for efficient coupling .

  • Reaction Scalability: Continuous flow reactors improve yield and purity in industrial settings.

  • Functional Group Tolerance: Chlorine or methoxy substituents on the aryl group can influence reactivity .

This synthesis highlights the versatility of this compound in modern organic chemistry, particularly in forming carbon-carbon bonds under diverse catalytic systems.

Comparison with Similar Compounds

Comparison with Similar Benzyl Bromide Derivatives

Structural and Physical Properties

The table below compares 4-methylbenzyl bromide with other substituted benzyl bromides based on molecular properties, synthesis methods, and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL) Melting Point (°C) Key Substituent Effects
4-Methylbenzyl bromide C₈H₉Br 185.06 1.379 Not reported Methyl group enhances electron density on the ring, increasing stability toward electrophilic attack. Moderately reactive in SN₂ reactions .
4-Methoxybenzyl bromide C₈H₉BrO 201.06 1.379 (25°C) Not reported Methoxy group (electron-donating) increases ring activation, accelerating nucleophilic substitution. Used in protecting-group chemistry .
3-Nitro-4-methoxybenzyl bromide C₈H₈BrNO₃ 246.06 Not reported Not reported Nitro group (electron-withdrawing) deactivates the ring, reducing reactivity in substitutions. Methoxy group directs electrophilic substitution to specific positions .
2-Bromo-5-methoxybenzyl bromide C₈H₇Br₂O 278.95 Not reported Not reported Dual bromine substitution increases steric hindrance, slowing reaction kinetics. Used in specialized coupling reactions .

Reactivity in Key Reactions

Nucleophilic Substitution (SN₂)
  • 4-Methylbenzyl bromide : Moderate reactivity due to the balance between steric hindrance from the methyl group and electron-donating effects. Yields ~70–80% in benzylation reactions under basic conditions .
  • 4-Methoxybenzyl bromide : Higher reactivity; methoxy group enhances leaving-group displacement. Commonly used in glycosylation and peptide synthesis .
  • Electron-withdrawing substituents (e.g., nitro) : Reduce SN₂ efficiency. For example, 3-nitro-4-methoxybenzyl bromide requires elevated temperatures or catalysis for comparable yields .
Cross-Coupling Reactions
  • 4-Methylbenzyl bromide: Requires conversion to Grignard or zinc reagents (e.g., 4-methylbenzylzinc bromide) for effective participation in Negishi couplings. Limited direct use in palladium-catalyzed reactions due to moderate electrophilicity .
  • 4-Methoxy derivatives : Methoxy-substituted benzyl bromides are preferred in Ullmann-type couplings due to improved oxidative addition with copper catalysts .

Stability and Handling

  • Thermal stability : 4-Methylbenzyl bromide is stable at room temperature but degrades above 100°C, releasing HBr. Methoxy-substituted analogs exhibit similar stability, while nitro-substituted derivatives are more prone to decomposition .
  • Moisture sensitivity : All benzyl bromides hydrolyze in aqueous media, forming benzyl alcohols. Hydrolysis rates correlate with substituent effects: 4-methoxybenzyl bromide reacts faster than 4-methyl derivatives due to increased electrophilicity .

Research Findings and Case Studies

Case Study: Homologation Reactions

In a homologation study, 4-methylbenzyl bromide was reacted with a cyanopentanoate ester to yield (±)-benzyl-2-(bromomethyl)-5-cyano-2-(4-methoxyphenyl)pentanoate (3w). The reaction required flash chromatography for purification, achieving 77% yield. In contrast, methoxy-substituted benzyl bromides provided higher yields (85–90%) under identical conditions, attributed to reduced steric interference .

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